molecular formula C15H9ClN4OS B2511846 2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 325962-81-0

2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2511846
CAS No.: 325962-81-0
M. Wt: 328.77
InChI Key: VERRDVKZMOHZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolinones. This compound is characterized by the presence of a thiadiazole ring fused with a quinazolinone moiety, which is further substituted with a 3-chlorophenylamino group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium chlorate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium chlorate in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium chlorate can lead to the formation of quinazolinone derivatives, while nucleophilic substitution can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with DNA or proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenylamino group enhances its potential as an anticancer agent and may contribute to its selectivity and potency.

Properties

IUPAC Name

2-(3-chloroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4OS/c16-9-4-3-5-10(8-9)17-14-19-20-13(21)11-6-1-2-7-12(11)18-15(20)22-14/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERRDVKZMOHZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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